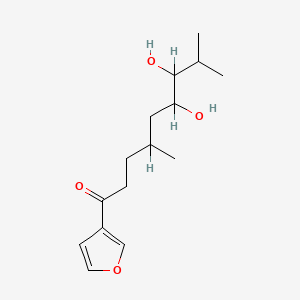
Dihydro-7-hydroxymyoporone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Furanyl)-6, 7-dihydroxy-4, 8-dimethyl-1-nonanone, also known as 6, 7-dihydroxy-4, 8-dimethyl-1-(3-furyl)-1-nonanone or dihydro-7-hydroxymyoporone, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. 1-(3-Furanyl)-6, 7-dihydroxy-4, 8-dimethyl-1-nonanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1-(3-Furanyl)-6, 7-dihydroxy-4, 8-dimethyl-1-nonanone has been primarily detected in urine. Within the cell, 1-(3-furanyl)-6, 7-dihydroxy-4, 8-dimethyl-1-nonanone is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, 1-(3-furanyl)-6, 7-dihydroxy-4, 8-dimethyl-1-nonanone can be found in potato and root vegetables. This makes 1-(3-furanyl)-6, 7-dihydroxy-4, 8-dimethyl-1-nonanone a potential biomarker for the consumption of these food products.
This compound is an aliphatic alcohol.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Dihydro-7-hydroxymyoporone has been studied for its potential therapeutic effects, particularly in the following areas:
1.1 Anticancer Activity
- Mechanism of Action : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of specific signaling pathways that lead to cell death.
- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
1.2 Anti-inflammatory Properties
- Mechanism : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Case Study : In animal models of arthritis, treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Applications
This compound has also been evaluated for its antimicrobial properties:
2.1 Antibacterial Effects
- Mechanism : The compound exhibits activity against multi-drug resistant bacterial strains, disrupting bacterial cell wall synthesis and function.
- Case Study : A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at low concentrations.
2.2 Antifungal Activity
- Research Findings : Preliminary studies suggest that this compound may inhibit fungal growth, though further research is needed to elucidate the mechanisms involved.
Metabolic Studies
The compound's role in metabolic processes has been investigated:
3.1 Metabolomics
- Application : this compound has been utilized in metabolomic studies to understand plant responses to stressors.
- Findings : It was found to modulate metabolic pathways associated with stress responses in plants, highlighting its potential use in agricultural biotechnology .
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis through signaling pathways | Significant growth inhibition in MCF-7 cells; more potent than doxorubicin |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced paw swelling in arthritis models |
| Antimicrobial | Disrupts bacterial cell wall synthesis | Effective against multi-drug resistant strains |
| Metabolic Studies | Modulates stress response pathways in plants | Altered metabolic profiles under stress conditions |
Eigenschaften
CAS-Nummer |
66472-04-6 |
|---|---|
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1-(furan-3-yl)-6,7-dihydroxy-4,8-dimethylnonan-1-one |
InChI |
InChI=1S/C15H24O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,14-15,17-18H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
PRLJTIPWGNRUNG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(CC(C)CCC(=O)C1=COC=C1)O)O |
Kanonische SMILES |
CC(C)C(C(CC(C)CCC(=O)C1=COC=C1)O)O |
melting_point |
70-71°C |
Key on ui other cas no. |
66472-04-6 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















